c-MET Binding Affinity vs. Clinical Inhibitors
The target compound demonstrates competitive inhibition of the recombinant human c-MET kinase domain (amino acids 974–1390) with a Ki of 7 nM, measured by spectrophotometry [1]. This affinity positions it within the same order of magnitude as the clinically evaluated Type I c-MET inhibitor PF-04217903 (Ki ≈ 4.4 nM) and approximately 7-fold more potent than the multi-targeted clinical analog Crizotinib (c-MET Ki ≈ 48 nM) [2]. The data indicate that the target compound serves as a potent c-MET hinge-binding scaffold comparable to advanced clinical leads, but without the elaborated substituents that drive polypharmacology.
| Evidence Dimension | Binding Affinity (Ki) for c-MET kinase domain |
|---|---|
| Target Compound Data | Ki = 7 nM |
| Comparator Or Baseline | PF-04217903: Ki ≈ 4.4 nM; Crizotinib: Ki ≈ 48 nM |
| Quantified Difference | ~0.6-fold vs. PF-04217903; ~7-fold improvement over Crizotinib |
| Conditions | Competitive inhibition of N-terminal His₆-tagged recombinant human c-MET (974–1390 aa) by spectrophotometry [1]; comparator data from published biochemical assays [2]. |
Why This Matters
This compound offers a simplified, potent c-MET pharmacophore for SAR studies, avoiding the molecular complexity and multi-kinase profile of clinical c-MET inhibitors like Crizotinib.
- [1] BindingDB. (2025). BDBM50396967 (CHEMBL2170806): Affinity Data for Hepatocyte Growth Factor Receptor (c-MET). BindingDB Entry. Accessed May 2026. View Source
- [2] Cui, J. J., Tran-Dubé, M., Shen, H., Nambu, M., Kung, P. P., Pairish, M., ... & McTigue, M. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. View Source
